Cas no 837427-86-8 (Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate)

Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate
- 4-(2-azido-ethoxy)-2-(2-chloro-benzylidene)-3-oxo-butyric acid ethyl ester
- 837427-86-8
- Ethyl(2-azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate
- 2-Methyl-1H-benzimidazole; 2-Methyl-benzimidazole; 2-Methylbenzoimidazole; NSC 6500
-
- インチ: InChI=1S/C15H16ClN3O4/c1-2-23-15(21)12(9-11-5-3-4-6-13(11)16)14(20)10-22-8-7-18-19-17/h3-6,9H,2,7-8,10H2,1H3/b12-9-
- InChIKey: HQXNJWVJUXHPTB-XFXZXTDPSA-N
- SMILES: CCOC(=O)C(=CC1=CC=CC=C1Cl)C(=O)COCCN=[N+]=[N-]
計算された属性
- 精确分子量: 337.08300
- 同位素质量: 337.0829337g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 23
- 回転可能化学結合数: 10
- 複雑さ: 489
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67Ų
- XLogP3: 3.6
じっけんとくせい
- ゆうかいてん: 143-145°C
- PSA: 102.35000
- LogP: 2.63526
Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E899575-1g |
Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate |
837427-86-8 | 1g |
$597.00 | 2023-05-18 | ||
TRC | E899575-500mg |
Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate |
837427-86-8 | 500mg |
$316.00 | 2023-05-18 | ||
TRC | E899575-100mg |
Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate |
837427-86-8 | 100mg |
$115.00 | 2023-05-18 | ||
TRC | E899575-2.5g |
Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate |
837427-86-8 | 2.5g |
$1326.00 | 2023-05-18 | ||
TRC | E899575-250mg |
Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate |
837427-86-8 | 250mg |
$173.00 | 2023-05-18 |
Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate 関連文献
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetateに関する追加情報
Comprehensive Overview of Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate (CAS No. 837427-86-8)
Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate (CAS No. 837427-86-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative features a unique combination of functional groups, including an azidoethoxy moiety and a chlorophenylmethlene unit, which contribute to its versatile reactivity and potential applications. Researchers are increasingly exploring its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel heterocyclic compounds and small-molecule drugs.
The molecular structure of Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate makes it particularly valuable in click chemistry applications. The presence of the azide group allows for efficient cycloaddition reactions with alkynes, a process widely utilized in bioconjugation and materials science. Recent studies highlight its utility in creating triazole-linked derivatives, which are crucial for drug discovery programs targeting various diseases. This aligns with current trends in medicinal chemistry, where researchers seek efficient methods to generate molecular diversity.
From a synthetic chemistry perspective, CAS 837427-86-8 demonstrates interesting reactivity patterns due to its α,β-unsaturated ester functionality. This feature enables participation in Michael addition reactions and other nucleophilic transformations, making it a versatile building block for complex organic frameworks. The 2-chlorophenyl substituent further enhances its potential as a precursor for aryl-substituted compounds, which are prevalent in many pharmaceutical agents.
The compound's physicochemical properties have been the subject of recent investigations. With a molecular weight of approximately 323.75 g/mol, Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate typically appears as a pale yellow to colorless liquid at room temperature. Its solubility profile shows good compatibility with common organic solvents such as dichloromethane, ethyl acetate, and acetonitrile, while being sparingly soluble in water. These characteristics make it particularly suitable for organic synthesis under various reaction conditions.
In the context of current green chemistry initiatives, researchers are exploring more sustainable approaches to utilize CAS 837427-86-8 in synthetic pathways. Recent publications discuss its application in catalyst-free reactions and microwave-assisted synthesis, addressing the growing demand for environmentally friendly chemical processes. This aligns with the pharmaceutical industry's push toward atom-economical transformations and reduced waste generation.
The safety profile of Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate warrants careful consideration in laboratory settings. While not classified as hazardous under standard regulations, proper handling procedures should be followed due to the presence of the azido group, which may exhibit sensitivity under certain conditions. Researchers are advised to conduct stability studies and implement appropriate safety measures when working with this compound.
Market analysis indicates growing demand for CAS 837427-86-8 among contract research organizations and academic institutions. The compound's versatility as a multifunctional building block has positioned it as a valuable asset in combinatorial chemistry libraries. Suppliers have reported increased inquiries, particularly from research groups focused on fragment-based drug discovery and peptide mimetics development.
Recent patent literature reveals innovative applications of Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate in material science. Several filings describe its incorporation into functional polymers and surface modification agents, expanding its utility beyond traditional organic synthesis. These developments reflect the compound's potential in emerging fields such as smart materials and nanotechnology.
Analytical characterization of CAS 837427-86-8 typically involves standard techniques including NMR spectroscopy, mass spectrometry, and HPLC analysis. The compound exhibits distinctive spectral features that facilitate its identification and purity assessment. Quality control protocols emphasize the importance of monitoring azide content and isomeric purity to ensure consistent performance in synthetic applications.
Looking ahead, the scientific community anticipates expanded applications for Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate in diverse research areas. Its unique structural features continue to inspire novel synthetic strategies, particularly in the design of targeted molecular probes and bioorthogonal reagents. As synthetic methodologies evolve, this compound is expected to play an increasingly important role in advancing chemical biology and therapeutic development.
837427-86-8 (Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate) Related Products
- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)
- 2229172-19-2(3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine)
- 1823516-86-4(Ethyl 7-fluoroisoquinoline-3-carboxylate)
- 1021024-46-3(3-(3,4-dimethoxyphenyl)-1-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea)
- 2228526-77-8(3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine)
- 946328-02-5(N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide)
- 1030440-13-1(5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide)
- 1795499-96-5(ethyl 2-(propan-2-yl)oxane-3-carboxylate)
- 1529227-15-3(1-(3-bromo-4-chlorophenyl)cyclopropylmethanamine)
- 859661-46-4((2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one)




